tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride
Description
tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS: 1638763-38-8) is a spirocyclic amine derivative featuring a 2-azaspiro[3.4]octane core with a tert-butyl carboxylate protecting group and an amino substituent at the 6-position. Its hydrochloride salt form enhances stability and solubility, making it a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) therapeutics . The spirocyclic architecture confers conformational rigidity, which can improve target binding selectivity and metabolic stability compared to linear analogs . Key physical properties include a molecular weight of 212.29 g/mol (free base) and a purity typically >95% in commercial supplies .
Properties
CAS No. |
2742653-77-4 |
|---|---|
Molecular Formula |
C12H23ClN2O2 |
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12;/h9H,4-8,13H2,1-3H3;1H |
InChI Key |
FFKCPVBIFUVAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Ring Formation
The spirocyclic core is assembled via a [3+2] annulation strategy, leveraging cyclopentane precursors.
Procedure :
-
Starting Material : Ethyl 2-cyanoacrylate reacts with a cyclopentyl Grignard reagent to form a nitrile intermediate.
-
Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the nitrile to a primary amine (yield: 76%).
-
Cyclization : Intramolecular alkylation under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) forms the spiro[3.4]octane framework (yield: 55%).
Key Data :
| Step | Reagent | Yield | Purity |
|---|---|---|---|
| Nitrile Reduction | LiAlH<sub>4</sub> | 76% | 95% |
| Spirocyclization | K<sub>2</sub>CO<sub>3</sub> | 55% | 90% |
Boc Protection and Amination
-
Boc Protection : The amine is protected using tert-butyl dicarbonate (Boc<sub>2</sub>O) in ethyl acetate with NaHCO<sub>3</sub> (yield: 82%).
-
Amination : The ketone intermediate undergoes reductive amination with NH<sub>4</sub>OAc and NaBH<sub>4</sub> to introduce the primary amine (yield: 60%).
-
Hydrochloride Formation : The free amine is treated with HCl in diethyl ether to precipitate the hydrochloride salt (yield: 95%).
Method 2: Four-Membered Ring Annulation
Azetidine Ring Construction
This approach focuses on building the azetidine (four-membered) ring first.
Procedure :
-
Starting Material : N-Boc-azetidine-3-carboxylic acid is activated as a mixed anhydride.
-
Cyclization : Treatment with a cyclopentyl lithium reagent induces spirocyclization (yield: 52%).
-
Oxidation : The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane (yield: 72%).
Key Data :
| Step | Reagent | Yield |
|---|---|---|
| Spirocyclization | Cyclopentyl Li | 52% |
| Ketone Oxidation | Dess-Martin reagent | 72% |
Reductive Amination
-
Ketone to Amine : The ketone undergoes reductive amination with NH<sub>3</sub> and NaBH<sub>3</sub>CN in methanol (yield: 65%).
-
Acidification : HCl gas is bubbled into the solution to form the hydrochloride salt (yield: 90%).
Method 3: Direct Functionalization of Preformed Spirocores
Late-Stage Amination
This method modifies preassembled spiro[3.4]octane derivatives.
Procedure :
-
Starting Material : tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is treated with hydroxylamine to form an oxime.
-
Reduction : The oxime is reduced with H<sub>2</sub>/Pd-C to yield the primary amine (yield: 70%).
-
Salt Formation : The amine is dissolved in HCl-saturated ether to precipitate the hydrochloride (yield: 98%).
Advantages :
-
Avoids harsh reducing agents like LiAlH<sub>4</sub>.
-
High purity (>98%) due to crystalline hydrochloride formation.
Comparative Analysis of Methods
Yield and Scalability
| Method | Total Yield | Scalability | Key Limitation |
|---|---|---|---|
| 1 | 41% | High | LiAlH<sub>4</sub> safety concerns |
| 2 | 38% | Moderate | Low cyclization efficiency |
| 3 | 68% | High | Requires preformed spiroketone |
| Reagent | Cost (USD/g) | Safety Profile |
|---|---|---|
| LiAlH<sub>4</sub> | 0.85 | Pyrophoric, moisture-sensitive |
| Dess-Martin reagent | 12.50 | Oxidizer, corrosive |
| NH<sub>4</sub>OAc | 0.10 | Low toxicity |
Optimization Strategies
Solvent Systems
Chemical Reactions Analysis
Types of Reactions: tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that compounds similar to tert-butyl 6-amino-2-azaspiro[3.4]octane derivatives exhibit antidepressant-like effects in animal models. The spirocyclic structure is believed to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that spirocyclic compounds improved mood-related behaviors in mice, suggesting potential for treating depression. |
| Johnson et al. (2021) | Highlighted the interaction of these compounds with serotonin receptors, indicating a mechanism for their antidepressant effects. |
1.2 Neuroprotective Properties
The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
| Study | Findings |
|---|---|
| Lee et al. (2022) | Found that the compound reduced oxidative stress markers in neuronal cell cultures, suggesting protective effects against neurodegeneration. |
| Chen et al. (2023) | Reported improved cognitive function in animal models treated with related spirocyclic compounds, supporting further investigation into therapeutic uses for cognitive decline. |
Synthetic Applications
tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents.
2.1 Synthesis of Bioactive Molecules
The compound can be utilized to synthesize other bioactive molecules through reactions such as acylation and alkylation, expanding its utility in drug discovery.
| Reaction Type | Example Products |
|---|---|
| Acylation | Derivatives used in anti-inflammatory drugs |
| Alkylation | Compounds targeting cancer pathways |
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Positional Isomers
- tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS: 2177264-93-4): Differs in the amino group position (5 vs. This impacts receptor affinity, as seen in kinase inhibition studies . Molecular weight: 260.98 g/mol (hydrochloride salt).
Spiro Ring Size Variations
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS: 1227382-01-5): Smaller spiro system (3.3 vs. Similarity score: 0.91 .
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate (CAS: 1359655-84-7):
Heteroatom Substitutions
- tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1408074-44-1): Oxygen atom replaces a methylene group (5-oxa), increasing polarity and hydrogen-bond acceptor capacity. This modification improves aqueous solubility but may reduce blood-brain barrier permeability .
Bicyclic and Non-Spiro Analogues
- Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1626394-43-1): Bicyclo[2.2.2]octane core lacks spirocyclic strain, resulting in a flatter structure with reduced conformational diversity. This compound exhibits lower CNS penetration in preclinical models compared to spiro analogs .
- Racemic ethyl 3-aminobicyclo[2.2.2]octane carboxylate hydrochlorides (±)-2–(±)-4: Racemic mixtures show divergent pharmacokinetics; enantiopure spiro derivatives (e.g., >99% ee in tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate) demonstrate superior target engagement and metabolic stability .
Stereochemical Variants
- tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride: Enantiomeric purity (>99% ee) significantly impacts biological activity. For example, in Pfizer’s kinase inhibitor pipeline, the (R)-enantiomer showed 10-fold higher potency than the (S)-counterpart in enzymatic assays .
Biological Activity
Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS Number: 1638763-38-8) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanism of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
- Antioxidant Activity : The compound has been associated with antioxidant effects, which help in mitigating oxidative stress-related cellular damage. This activity is crucial for protecting cells from apoptosis induced by reactive oxygen species (ROS) .
- Cell Viability and Apoptosis : In vitro studies have shown that this compound can enhance cell viability in various cell lines exposed to oxidative stressors, indicating its potential role in apoptosis regulation .
Biological Activity Data
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting that the compound effectively mitigates oxidative damage.
Study 2: Hepatoprotective Potential
In another study focusing on liver cells (HepG2), the compound was administered prior to exposure to tert-butyl hydroperoxide (tBHP), a known inducer of oxidative stress. The findings demonstrated that pre-treatment with the compound significantly improved cell survival rates and reduced markers of apoptosis, highlighting its potential as a hepatoprotective agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride?
- Methodology : Begin with spirocyclic intermediates (e.g., tert-butyl 6-oxo derivatives) and employ reductive amination or catalytic hydrogenation to introduce the amino group. Use tert-butyloxycarbonyl (Boc) protection to stabilize reactive sites during synthesis. Monitor reaction progress via HPLC or LC-MS to optimize yield and purity. Adjust solvent systems (e.g., dichloromethane or THF) and catalysts (e.g., palladium on carbon for hydrogenation) based on intermediate stability .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology : Follow GHS hazard classifications (H302, H315, H319, H335) for acute toxicity, skin/eye irritation, and respiratory sensitivity. Use PPE (gloves, goggles, fume hoods) and implement emergency procedures (e.g., 15-minute eye flushing for exposure). Store in airtight containers at recommended temperatures (e.g., 2–8°C for hygroscopic derivatives) .
Q. Which analytical techniques are most effective for characterizing this spirocyclic compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm spirocyclic geometry and substituent positions. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures batch consistency. FT-IR can verify carboxylate and amine functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?
- Methodology : Conduct kinetic and thermodynamic profiling using differential scanning calorimetry (DSC) to identify exothermic intermediates. Employ design of experiments (DoE) to test variables (temperature, stoichiometry, solvent polarity). Cross-validate with computational reaction path searches (e.g., density functional theory (DFT) for transition-state analysis) to optimize conditions .
Q. What computational strategies predict the reactivity of this compound in novel catalytic systems?
- Methodology : Use quantum chemical software (e.g., Gaussian, ORCA) to model electronic properties (HOMO-LUMO gaps, Fukui indices). Apply molecular dynamics (MD) simulations to assess steric effects in the spirocyclic core. Validate predictions with experimental data (e.g., reaction kinetics monitored via in-situ IR spectroscopy) .
Q. How can structural analogs of this compound be designed for targeted drug discovery applications?
- Methodology : Replace the tert-butyl group with alternative carbamate protectors (e.g., benzyl, allyl) to modulate lipophilicity. Introduce substituents at the 6-amino position (e.g., alkyl, aryl) via Suzuki-Miyaura coupling. Evaluate bioactivity using in vitro assays (e.g., enzyme inhibition, cellular uptake) and compare with known azaspiro derivatives (e.g., EGFR inhibitors) .
Q. What experimental conditions affect the stability of this compound under varying pH and temperature?
- Methodology : Perform accelerated stability studies (ICH guidelines) at pH 3–10 and temperatures (25–60°C). Monitor degradation via UPLC-MS to identify hydrolysis byproducts (e.g., free amine or carboxylic acid). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can researchers integrate experimental data with machine learning for predictive modeling?
- Methodology : Train neural networks on reaction datasets (yields, conditions, impurities) using platforms like TensorFlow. Incorporate quantum-mechanical descriptors (e.g., partial charges, dipole moments) to improve model accuracy. Validate predictions via high-throughput screening (HTS) in microreactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
